2-Bromo-1-(5-chloropyridin-2-yl)ethanone

Catalog No.
S683432
CAS No.
94952-47-3
M.F
C7H5BrClNO
M. Wt
234.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone

CAS Number

94952-47-3

Product Name

2-Bromo-1-(5-chloropyridin-2-yl)ethanone

IUPAC Name

2-bromo-1-(5-chloropyridin-2-yl)ethanone

Molecular Formula

C7H5BrClNO

Molecular Weight

234.48 g/mol

InChI

InChI=1S/C7H5BrClNO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2

InChI Key

LAZQJVLXFVZZCY-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Cl)C(=O)CBr

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CBr

Agronomy: Insecticide Development

Summary of Application: The compound “2-Bromo-1-(5-chloropyridin-2-yl)ethanone” is used in the synthesis of novel N-Pyridylpyrazole thiazole derivatives, which have shown promising results as insecticides .

Methods of Application: The compound is used in the Intermediate Derivatization Method (IDM) to design and synthesize 25 novel N-Pyridylpyrazole derivatives containing thiazole moiety .

Results or Outcomes: Bioassays indicated that some of these compounds exhibited good insecticidal activities. For instance, compound 7g showed excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively .

Organic Chemistry: Synthesis of Anthranilamide Compounds

Summary of Application: “2-Bromo-1-(5-chloropyridin-2-yl)ethanone” is used as an intermediate in the synthesis of certain anthranilamide compounds, which are of interest as insecticides .

Methods of Application: The compound is used in novel methods of synthesizing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which is useful for the preparation of certain anthranilamide compounds .

Results or Outcomes: The methods described in the patent have been used to successfully synthesize Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

Organic Chemistry: Synthesis of Cyclaniliprole

Summary of Application: “2-Bromo-1-(5-chloropyridin-2-yl)ethanone” is used as a building block in the synthesis of the pesticide Cyclaniliprole .

Methods of Application: The compound is used in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is a key intermediate in the production of Cyclaniliprole .

Results or Outcomes: The successful synthesis of Cyclaniliprole, a potent pesticide, demonstrates the utility of “2-Bromo-1-(5-chloropyridin-2-yl)ethanone” in the field of agrochemicals .

Organic Chemistry: Preparation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Summary of Application: “2-Bromo-1-(5-chloropyridin-2-yl)ethanone” is used in the preparation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, an intermediate in the production of certain anthranilamide compounds that are of interest as insecticides .

Methods of Application: The compound is used in novel methods of synthesizing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .

2-Bromo-1-(5-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7_7H5_5BrClNO. This compound is a derivative of pyridine, characterized by a six-membered aromatic ring containing nitrogen. The presence of bromine and chlorine in its structure contributes to its unique chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.

Due to the lack of documented research, specific safety information on 2-bromo-1-(5-chloropyridin-2-yl)ethanone is unavailable. However, as a general precaution, any halogenated organic compound should be handled with care due to potential toxicity and irritant properties [].

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

Research indicates that 2-Bromo-1-(5-chloropyridin-2-yl)ethanone exhibits significant biological activity. It has been investigated for its potential as a pharmacophore in drug development, particularly in studies related to enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules enables it to interact with various molecular targets, influencing enzyme activity and receptor functions.

The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. This reaction is usually conducted using bromine in a suitable solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination. Industrial production follows similar routes but employs larger-scale processes with stringent control over reaction parameters to maximize yield and purity.

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: It is explored for potential therapeutic uses due to its biological activity.
  • Biological Studies: It is utilized in enzyme inhibition studies and receptor binding assays.
  • Industrial

The mechanism of action for 2-Bromo-1-(5-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The presence of bromine and chlorine allows the compound to act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific context of its application.

Several compounds share structural similarities with 2-Bromo-1-(5-chloropyridin-2-yl)ethanone:

Compound NameMolecular FormulaUnique Features
2-Bromo-1-(5-fluoropyridin-2-yl)ethanoneC7_7H5_5BrFNContains fluorine instead of chlorine
2-Bromo-1-(5-methylpyridin-2-yl)ethanoneC8_8H9_9BrNMethyl group substitution enhances lipophilicity
2-Bromo-1-(5-nitropyridin-2-yl)ethanoneC7_7H6_6BrN3_3O₂Nitro group introduces electron-withdrawing effects

Uniqueness

The uniqueness of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone lies in its combination of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to similar compounds. This dual halogen substitution allows for selective reactions and the formation of diverse derivatives, making it particularly valuable in synthetic and medicinal chemistry.

XLogP3

2.3

Wikipedia

2-bromo-1-(5-chloropyridin-2-yl)ethanone

Dates

Modify: 2023-08-15

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